

Spectroscopic Data of Ethyl 4-(butylamino)benzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-(butylamino)benzoate

Cat. No.: B140794

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Introduction

Ethyl 4-(butylamino)benzoate, with the CAS number 94-32-6 and a molecular formula of $C_{13}H_{19}NO_2$, is an organic compound used in chemical synthesis.^{[1][2]} Its molecular weight is approximately 221.3 g/mol.^{[1][3]} This document provides a comprehensive overview of its spectroscopic data, including proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (^{13}C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **Ethyl 4-(butylamino)benzoate**, both 1H and ^{13}C NMR data are crucial for structural elucidation.

Proton (1H) NMR Spectroscopic Data

The 1H NMR spectrum of **Ethyl 4-(butylamino)benzoate**, typically recorded in deuterated chloroform ($CDCl_3$) at 400 MHz, reveals distinct signals for each unique proton environment in the molecule.^{[3][4]}

Assignment	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
Aromatic (C ₆ H ₄)	7.860	Doublet	2H	Not available
Aromatic (C ₆ H ₄)	6.531	Doublet	2H	Not available
O-CH ₂ (Ethyl)	4.307	Quartet	2H	Not available
N-H	4.1 (approx.)	Broad Singlet	1H	Not available
N-CH ₂ (Butyl)	3.141	Triplet	2H	Not available
N-CH ₂ -CH ₂ (Butyl)	1.595	Multiplet	2H	Not available
CH ₂ -CH ₃ (Butyl)	1.417	Multiplet	2H	Not available
O-CH ₂ -CH ₃ (Ethyl)	1.352	Triplet	3H	Not available
CH ₂ -CH ₃ (Butyl)	0.951	Triplet	3H	Not available

Data sourced from ChemicalBook.[4]

Carbon-13 (¹³C) NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[5]

Assignment	Chemical Shift (ppm)
C=O (Ester)	167.2
Aromatic C (quaternary, attached to N)	152.0
Aromatic CH	131.5
Aromatic C (quaternary, attached to C=O)	118.5
Aromatic CH	112.5
O-CH ₂ (Ethyl)	60.1
N-CH ₂ (Butyl)	43.2
N-CH ₂ -CH ₂ (Butyl)	31.4
CH ₂ -CH ₃ (Butyl)	20.3
O-CH ₂ -CH ₃ (Ethyl)	14.5
CH ₂ -CH ₃ (Butyl)	13.9

Note: The specific chemical shifts for ¹³C NMR can vary slightly depending on the solvent and experimental conditions. The data presented here is a representative spectrum.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Weighing the Sample: Accurately weigh between 5-25 mg of **Ethyl 4-(butylamino)benzoate** for ¹H NMR, and 20-100 mg for ¹³C NMR.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is commonly used for nonpolar organic compounds.[\[7\]](#)[\[9\]](#)
- Dissolution: Dissolve the sample completely in the deuterated solvent within a clean vial. Gentle vortexing or sonication can be used to ensure the sample is fully dissolved.[\[7\]](#)[\[8\]](#)
- Filtration and Transfer: To remove any solid particles that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur

pipette directly into a clean 5 mm NMR tube.[6]

- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[8][9]
- Final Checks: Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[7] Clean the outside of the tube with a lint-free tissue and cap it securely.[7]

Data Acquisition:

- Instrument Setup: Place the NMR tube into the spectrometer.
- Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.[7] The magnetic field is then shimmed to maximize its homogeneity and improve spectral resolution.[7]
- Tuning: The probe is tuned to the specific nucleus being observed (^1H or ^{13}C).[7]
- Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the experiment.[7] For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

IR Spectroscopic Data

The IR spectrum of **Ethyl 4-(butylamino)benzoate** shows characteristic absorption bands corresponding to its various functional groups.

Frequency (cm ⁻¹)	Vibration Type	Functional Group
3300-3500	N-H Stretch	Secondary Amine
2850-2960	C-H Stretch	Alkane (Butyl and Ethyl groups)
~1715	C=O Stretch	Ester
1600-1450	C=C Stretch	Aromatic Ring
1280-1300	C-N Stretch	Aromatic Amine
1100-1300	C-O Stretch	Ester

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).[\[3\]](#)[\[12\]](#)

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (around 50 mg) of **Ethyl 4-(butylamino)benzoate** in a few drops of a volatile solvent like methylene chloride or acetone.[\[13\]](#)
- Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[13\]](#)
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[\[13\]](#)
- Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[\[13\]](#)
- Cleaning: After analysis, clean the salt plate with an appropriate solvent (e.g., acetone) and return it to a desiccator.[\[13\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[\[14\]](#)[\[15\]](#)

Mass Spectrometric Data

The mass spectrum of **Ethyl 4-(butylamino)benzoate** is typically obtained using electron impact (EI) ionization.[\[14\]](#)[\[16\]](#)

m/z (Mass-to-Charge Ratio)	Interpretation
221	Molecular Ion $[M]^+$
178	$[M - C_2H_5O]^+$
176	$[M - C_2H_5O_2]^+$
150	$[M - C_4H_9N]^+$

Data sourced from PubChem and ChemicalBook.[\[4\]](#)[\[17\]](#)

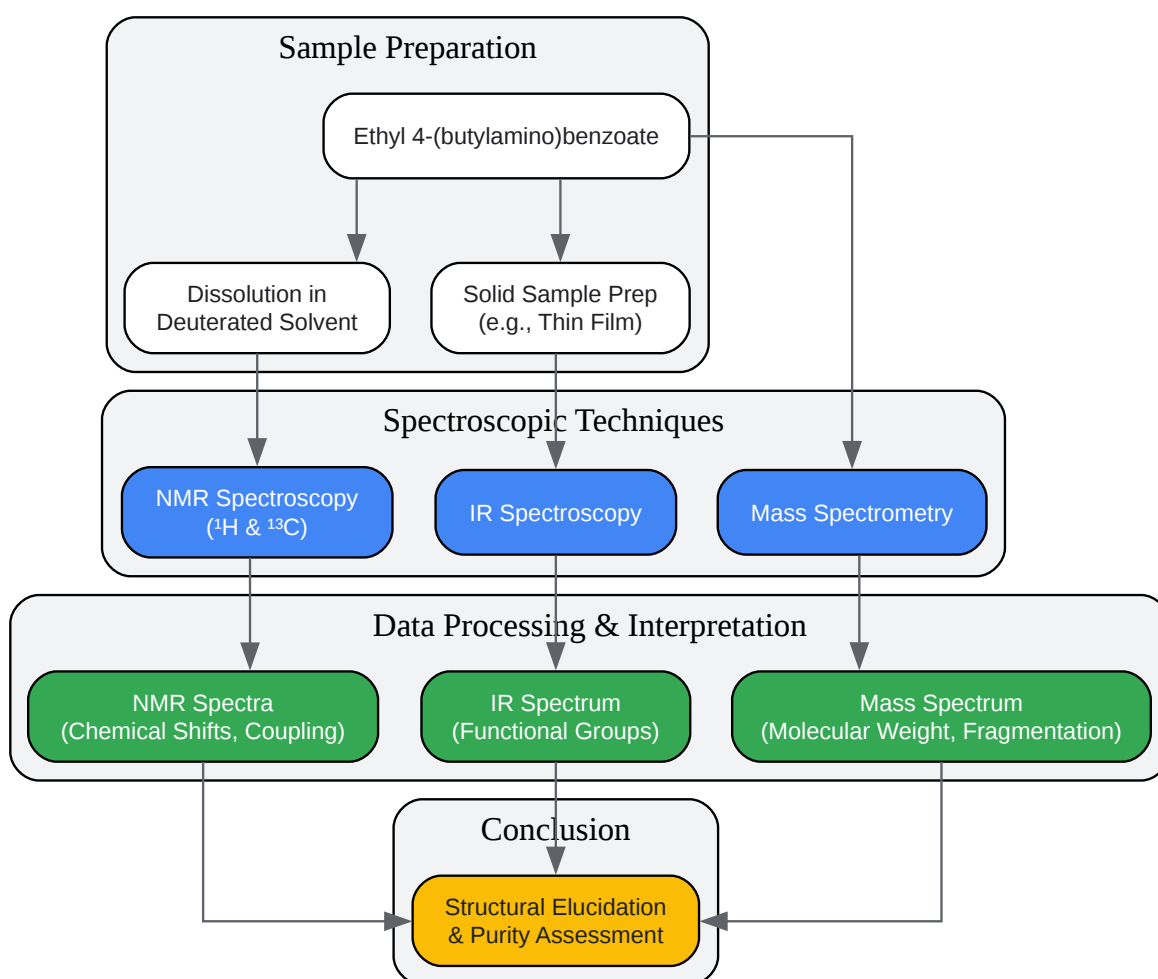
Experimental Protocol for Mass Spectrometry (Electron Impact)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[\[16\]](#)
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[\[16\]](#)[\[18\]](#) This process knocks an electron off the molecule, forming a positively charged molecular ion (radical cation).[\[18\]](#)[\[19\]](#)
- **Fragmentation:** The high energy of the electron beam causes the molecular ion to fragment into smaller, charged and neutral pieces.[\[16\]](#)
- **Acceleration:** The positively charged ions are accelerated by an electric field.[\[18\]](#)
- **Mass Analysis:** The accelerated ions are directed into a mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio, often using a magnetic field.[\[16\]](#)[\[18\]](#)

- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.^{[16][18]}

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **Ethyl 4-(butylamino)benzoate**.



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Caption: Workflow for Spectroscopic Analysis.

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